molecular formula C22H19ClF3NO5 B612172 ボロシクリブ CAS No. 1000023-04-0

ボロシクリブ

カタログ番号: B612172
CAS番号: 1000023-04-0
分子量: 469.8 g/mol
InChIキー: MRPGRAKIAJJGMM-OCCSQVGLSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ボロシクリブは、経口投与されるサイクリン依存性キナーゼ9(CDK9)の選択的阻害剤です。血液悪性腫瘍と固形腫瘍の両方に対する治療の可能性を示しています。CDK9は、細胞周期の調節において重要な役割を果たし、がんにおけるミエロイド白血病細胞分化タンパク質(MCL1)やMYCプロトオンコジーンタンパク質(MYC)などの治療標的の調節を含みます .

科学的研究の応用

Voruciclib has been extensively studied for its applications in:

    Chemistry: Used as a tool compound to study CDK9 inhibition.

    Biology: Investigated for its role in regulating gene transcription and protein degradation.

    Medicine: Demonstrated potential in treating acute myeloid leukemia, chronic lymphocytic leukemia, and diffuse large B-cell lymphoma. .

    Industry: Potential applications in developing targeted cancer therapies.

作用機序

ボロシクリブは、遺伝子転写の重要な調節因子であるCDK9を選択的に阻害することで効果を発揮します。CDK9は、がん細胞でしばしば調節異常を起こすMCL1とMYCの転写を制御します。CDK9を阻害することにより、ボロシクリブはMCL1とMYCをダウンレギュレートし、がん細胞の細胞増殖を抑制し、アポトーシスを増加させます .

Safety and Hazards

Voruciclib has been evaluated in a Phase 1 study to determine the safety, dose-limiting toxicities (DLT), and preliminary efficacy in patients with relapsed/refractory hematologic malignancies . The study found that Voruciclib was generally well tolerated with no significant myelosuppression .

将来の方向性

Voruciclib is currently being evaluated in a Phase 1 trial for patients with acute myeloid leukemia (AML) and B-cell malignancies . Applications in solid tumors are also being considered where MYC is dysregulated . The results of these trials will determine the future directions of Voruciclib .

生化学分析

Biochemical Properties

Voruciclib interacts with CDK9, a key enzyme involved in cell cycle regulation . By inhibiting CDK9, Voruciclib indirectly downregulates the anti-apoptotic protein Mcl-1 . This interaction is crucial as Mcl-1 contributes to the pathophysiology of certain B-cell malignancies and AML .

Cellular Effects

Voruciclib has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways and gene expression . Specifically, Voruciclib decreases Mcl-1 protein expression, which can lead to increased apoptosis in cancer cells .

Molecular Mechanism

The molecular mechanism of Voruciclib involves its potent inhibition of CDK9 . This leads to a decrease in Mcl-1 protein levels, thereby promoting apoptosis in cancer cells . This mechanism of action supports the evaluation of Voruciclib as a single agent and in combination with other drugs in the treatment of AML and B-cell malignancies .

Temporal Effects in Laboratory Settings

In laboratory settings, Voruciclib has been shown to decrease Mcl-1 protein expression in a time-dependent manner . This suggests that the effects of Voruciclib can change over time, potentially influencing its efficacy and the design of treatment schedules .

Dosage Effects in Animal Models

While specific dosage effects of Voruciclib in animal models are not mentioned in the search results, it’s known that Voruciclib has been evaluated in preclinical models for its effects on Mcl-1 protein expression and its synergistic effects with venetoclax .

Metabolic Pathways

Voruciclib’s primary metabolic pathway involves its interaction with CDK9 . By inhibiting CDK9, Voruciclib can influence the levels of Mcl-1, a protein that plays a crucial role in the survival of cancer cells .

Transport and Distribution

The specific transport and distribution mechanisms of Voruciclib within cells and tissues are not mentioned in the search results. Given its role as a CDK9 inhibitor, it’s likely that Voruciclib is distributed to areas of the cell where CDK9 is active .

Subcellular Localization

The specific subcellular localization of Voruciclib is not mentioned in the search results. As a CDK9 inhibitor, Voruciclib would be expected to localize to areas of the cell where CDK9 and its associated proteins are found .

準備方法

ボロシクリブの合成には、重要な中間体の形成と最終的なカップリング反応を含む、複数のステップが含まれます。特定の合成経路と反応条件は、所有権があり、公表されていません。工業生産方法は、通常、大規模生産のためにこれらの合成経路を最適化し、高収率と高純度を保証します .

化学反応の分析

ボロシクリブは、以下を含むさまざまな化学反応を起こします。

科学研究の応用

ボロシクリブは、以下の応用について広く研究されています。

    化学: CDK9阻害を研究するためのツール化合物として使用されます。

    生物学: 遺伝子転写とタンパク質分解の調節における役割について調査されています。

    医学: 急性骨髄性白血病、慢性リンパ性白血病、びまん性大細胞型B細胞リンパ腫の治療における潜在的な効力を示しています。 .

    産業: 標的型がん治療法の開発における潜在的な応用.

類似化合物との比較

ボロシクリブは、CDK9に対する強力で選択的な阻害活性を持つため、ユニークです。類似の化合物には、以下が含まれます。

ボロシクリブのCDK9に対する選択性と他のがん治療薬との相乗効果の可能性は、有望な治療薬としての可能性を示しています。

特性

IUPAC Name

2-[2-chloro-4-(trifluoromethyl)phenyl]-5,7-dihydroxy-8-[(2R,3S)-2-(hydroxymethyl)-1-methylpyrrolidin-3-yl]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClF3NO5/c1-27-5-4-12(14(27)9-28)19-15(29)7-16(30)20-17(31)8-18(32-21(19)20)11-3-2-10(6-13(11)23)22(24,25)26/h2-3,6-8,12,14,28-30H,4-5,9H2,1H3/t12-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRPGRAKIAJJGMM-OCCSQVGLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1CO)C2=C(C=C(C3=C2OC(=CC3=O)C4=C(C=C(C=C4)C(F)(F)F)Cl)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@H]([C@@H]1CO)C2=C(C=C(C3=C2OC(=CC3=O)C4=C(C=C(C=C4)C(F)(F)F)Cl)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClF3NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000023-04-0
Record name Voruciclib [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1000023040
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Voruciclib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15157
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name VORUCICLIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W66XP666AM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。